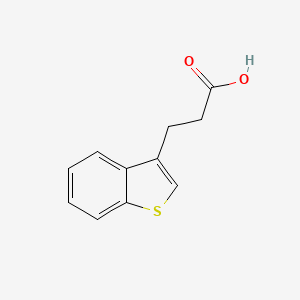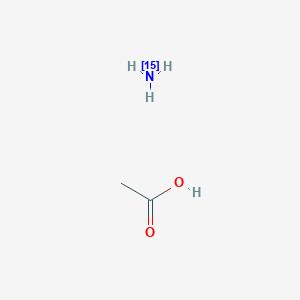
乙酸铵-15N
概述
描述
Ammonium acetate is a compound that has been utilized in various chemical reactions and has implications in biological systems. It is known to be involved in the synthesis of different organic compounds and has been used as a catalyst in several chemical processes. The compound has also been studied for its effects on biological organisms, such as its role in promoting colon carcinogenesis when combined with certain carcinogens in rats .
Synthesis Analysis
Ammonium acetate has been employed as a catalyst in the synthesis of various organic compounds. For instance, it has been used to catalyze the one-pot three-component synthesis of pyrano[3,2-c]chromene derivatives, which are of interest due to their pharmacological properties . Additionally, it has been involved in the solvent-free synthesis of 1,3-disubstituted-2,3-dihydro-1H-naphth-[1,2e][1,3]-oxazine, demonstrating its versatility as a catalyst under both neat heating and microwave irradiation conditions .
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of ammonium-15N acetate, they do provide insights into related compounds. For example, the synthesis and infrared spectrum analysis of acetonitrile-15N, which is synthesized from ammonium chloride with a high 15N isotopic content, can offer parallels in understanding the structural aspects of nitrogen-containing compounds .
Chemical Reactions Analysis
Ammonium acetate has been found to efficiently catalyze the deprotection of aromatic acetates, yielding phenols without affecting sensitive functionalities. This showcases its selectivity and mildness as a catalyst in chemical reactions . Furthermore, it has been used as a dual reagent-catalyst in the synthesis of bis(3-indolyl)pyridines, highlighting its role in facilitating complex organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ammonium acetate have been explored in various contexts. For instance, its role in ionothermal synthesis of α-Fe2O3 nanochains suggests its utility in materials science for creating structures with high sensitivity to gases like H2S . In clinical applications, ammonium acetate has been recognized as a versatile buffer for high-performance liquid chromatography, capable of separating a wide range of clinically important compounds . Additionally, the study of tris-(2-hydroxyethyl)ammonium 4-chlorophenoxy acetate, while not the same compound, provides insights into the behavior of ammonium-based compounds in forming hydrogen bonds, which could be relevant to understanding the properties of ammonium acetate .
科学研究应用
环境修复
乙酸铵用于受污染土壤的电渗透修复,特别是去除铜等重金属。在 Chen 等人(2011 年)的一项研究中,需要高浓度的乙酸铵来维持电渗流并提高从土壤中去除铜的效率 (Chen, Yang, Wu, & Ton, 2011)。
海洋氮循环研究
包括铵在内的 15N 标记化合物在海洋氮循环研究中至关重要。它们使研究人员能够追踪硝化、反硝化、厌氧氨氧化和固氮等复杂的氮转化。方法的进步,例如直接应用 15N 同位素,为海洋氮循环提供了新的见解 (Marchant, Mohr, & Kuypers, 2016)。
农业效率
Mousavi Shalmani 等人(2017 年)的研究探讨了 15N 标记的硫酸铵与硝化抑制剂对不同小麦基因型的影响。研究发现,具有较低歧视指数的基因型具有更大的铵吸收,从而提高作物产量和氮肥利用效率 (Mousavi Shalmani 等人,2017)。
了解生物体中的铵运输
Ariz 等人(2018 年)研究了天然氮同位素特征以了解活生物体中的铵运输。他们的研究提供了对铵运输过程中去质子化机制的见解,这对于各种生物体的生理过程至关重要 (Ariz 等人,2018)。
土壤中的氮循环
Liu 等人(2016 年)应用 15N 示踪技术来检查有机碳源对土壤氮循环的影响。该研究表明,不同的碳源如何控制土壤过程,例如将硝酸盐异化还原为铵 (Liu 等人,2016)。
农业中的肥料效率
Boschiero 等人(2018 年)评估了受不同氮形式影响的甘蔗中的 15N 回收率。研究得出的结论是,对铵吸收的偏好不一定导致更高的 15N 回收率,这挑战了肥料管理中的假设 (Boschiero, Mariano, & Trivelin, 2018)。
分析环境样品中的氮同位素
Liu 等人(2014 年)开发了一种化学方法,用于环境样品中铵的氮同位素分析。该方法允许确定铵中 15N 的天然丰度,这有利于各种生态和环境研究 (Liu, Fang, Tu, & Pan, 2014)。
安全和危害
Ammonium-15N Acetate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid dust formation, inhalation, and contact with skin, eyes, or clothing . In case of contact, rinse immediately with plenty of water .
Relevant Papers One relevant paper titled “Chemically oxidized biochar increases ammonium-15N recovery and phosphorus uptake in a grassland” was found . The paper discusses how soil amendment with biochar, including Ammonium-15N Acetate, can increase nutrient dynamics in the soil .
属性
IUPAC Name |
acetic acid;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[15NH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491504 | |
| Record name | Acetic acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium-15N acetate | |
CAS RN |
86451-35-6 | |
| Record name | Acetic acid--(~15~N)ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 86451-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

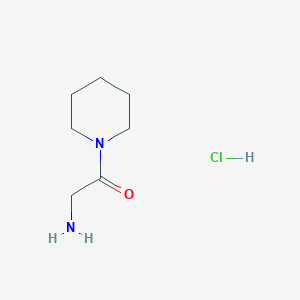
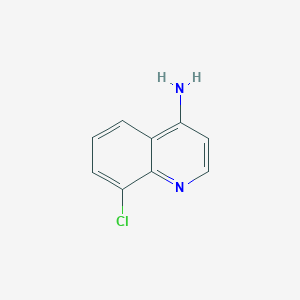
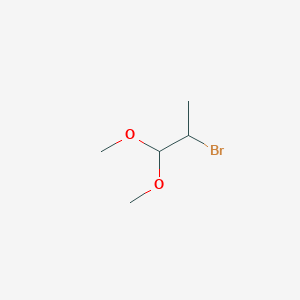
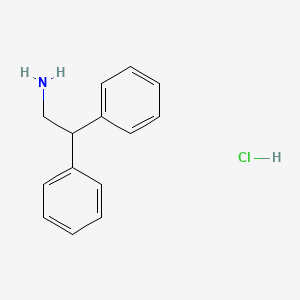
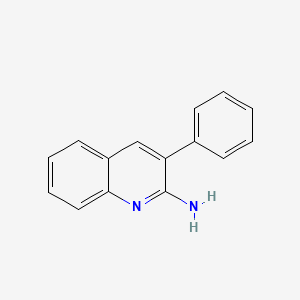
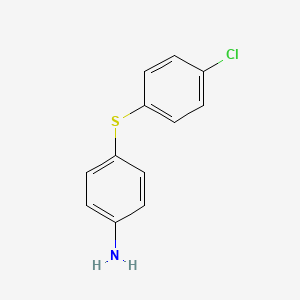
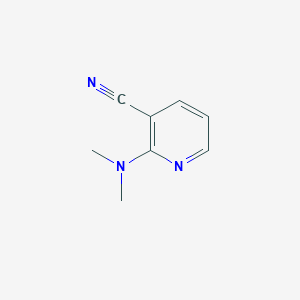
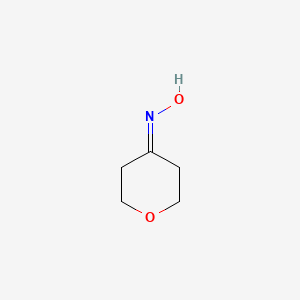

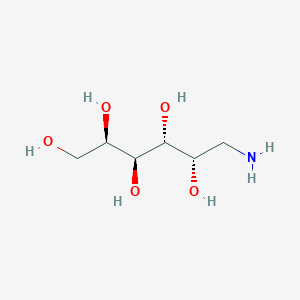
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

